molecular formula C31H26ClNO3 B5100734 4-(3-Chlorophenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

4-(3-Chlorophenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

Cat. No.: B5100734
M. Wt: 496.0 g/mol
InChI Key: UTNRQULJHYCXQO-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of azatricyclo compounds, which are characterized by their multi-ring structures and diverse biological activities.

Properties

IUPAC Name

4-(3-chlorophenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26ClNO3/c1-3-17-31-24(20-13-8-5-9-14-20)23(19-11-6-4-7-12-19)30(2,29(31)36)25-26(31)28(35)33(27(25)34)22-16-10-15-21(32)18-22/h4-16,18,25-26H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNRQULJHYCXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione typically involves multiple steps, including the formation of the azatricyclo core and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: Formation of the azatricyclo core through cyclization reactions involving appropriate precursors.

    Functional Group Modifications: Introduction of the 3-chlorophenyl, methyl, diphenyl, and propyl groups through various organic reactions such as Friedel-Crafts alkylation, halogenation, and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione undergoes various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms.

    Reduction: Reduction of certain groups to achieve desired chemical properties.

    Substitution: Replacement of functional groups with other substituents to modify the compound’s activity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(3-Chlorophenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[521

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chlorophenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[52102,6]dec-8-ene-3,5,10-trione stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

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